molecular formula C17H27BClNO2 B8060831 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B8060831
M. Wt: 323.7 g/mol
InChI Key: BQBRGTXOTVJFFB-UHFFFAOYSA-N
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Description

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyrrolidine moiety

Properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-8-14(12-15)13-19-10-5-6-11-19;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBRGTXOTVJFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 3-bromobenzyl alcohol, is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronic ester.

    Coupling Reaction: The boronic ester is then coupled with pyrrolidine using a palladium-catalyzed cross-coupling reaction to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is investigated for its potential as a biological probe or as a precursor for bioactive molecules.

    Medicine: Research explores its use in drug development, especially in the design of boron-containing pharmaceuticals.

    Industry: It finds applications in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidine moiety contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is unique due to its specific combination of a boronic ester and a pyrrolidine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its analogs.

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